molecular formula C25H26N4 B048635 Quinoprazine CAS No. 115618-99-0

Quinoprazine

Numéro de catalogue: B048635
Numéro CAS: 115618-99-0
Poids moléculaire: 382.5 g/mol
Clé InChI: FGVVQTVRBTWGJA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Quinoprazine, chemically designated as 4-[4-(4-ethylpiperazinyl-1)phenylamino]benzo(g)quinoline, is a nitrogen-containing heterocyclic compound synthesized for its antimalarial properties. It belongs to the benzo(g)quinoline class, characterized by a fused bicyclic aromatic system with a piperazinyl-phenylamine substituent . Developed during efforts to discover novel antiparasitic agents, this compound demonstrated significant efficacy against Plasmodium berghei chloroquine-resistant infections (isolate LN-K65) in preclinical studies. Its mechanism of action is hypothesized to involve interference with heme detoxification or parasite membrane integrity, though precise molecular targets remain under investigation. Notably, this compound exhibited improved tolerance and protective action compared to chloroquine, a standard antimalarial, making it a candidate for further development .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le ribitol peut être synthétisé par réduction du ribose à l'aide d'agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrogénation catalytique. La réaction se produit généralement en solution aqueuse dans des conditions douces .

Méthodes de production industrielle : La production industrielle du ribitol implique la fermentation du glucose en utilisant des souches spécifiques de levure ou de bactéries capables de convertir le glucose en ribitol. Le processus de fermentation est optimisé pour améliorer le rendement en ribitol en contrôlant des facteurs tels que le pH, la température et la disponibilité des nutriments .

Types de réactions :

    Oxydation : Le ribitol peut être oxydé en ribose ou en acide ribonique en utilisant des agents oxydants comme l'acide nitrique ou le permanganate de potassium.

    Réduction : Le ribitol lui-même est un produit de la réduction du ribose.

    Substitution : Le ribitol peut subir des réactions de substitution où les groupes hydroxyle sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants :

    Oxydation : Acide nitrique, permanganate de potassium.

    Réduction : Borohydrure de sodium, hydrogénation catalytique.

    Substitution : Divers réactifs selon la substitution désirée.

Principaux produits formés :

Applications De Recherche Scientifique

Le ribitol a une large gamme d'applications en recherche scientifique :

5. Mécanisme d'action

Le ribitol exerce ses effets principalement par son incorporation dans des biomolécules plus grandes. Chez les bactéries, le phosphate de ribitol est un composant des acides teichoïques, qui sont essentiels au maintien de l'intégrité et de la fonction de la paroi cellulaire . Dans les processus métaboliques, le ribitol fait partie de la riboflavine et du flavin mononucléotide, qui agissent comme des coenzymes pour diverses réactions enzymatiques, facilitant les réactions redox et la production d'énergie .

Composés similaires :

    Xylitol : Un autre alcool de pentose, couramment utilisé comme substitut du sucre.

    Arabitol : Un alcool de pentose similaire au ribitol, dérivé de l'arabinose.

    Mannitol : Un alcool d'hexose utilisé comme diurétique et dans des applications médicales.

Comparaison :

    Xylitol vs. Ribitol : Les deux sont des alcools de sucre, mais le xylitol est plus couramment utilisé comme édulcorant, tandis que le ribitol a des applications plus spécialisées en biochimie et en microbiologie.

    Arabitol vs. Ribitol : Les deux sont dérivés de sucres pentoses, mais l'arabitol est dérivé de l'arabinose, tandis que le ribitol est dérivé du ribose.

    Mannitol vs. Ribitol : Le mannitol est un alcool d'hexose avec six atomes de carbone, tandis que le ribitol est un alcool de pentose avec cinq atomes de carbone. .

Comparaison Avec Des Composés Similaires

The antimalarial activity of Quinoprazine is best contextualized by comparing it to structurally or functionally related compounds, including chloroquine, 2-hydroxy-3,5-diiodinebenzoic acid amides, and other heterocyclic derivatives. Key findings are summarized below:

Structural and Functional Comparison

Table 1: Comparative Analysis of this compound and Analogous Antimalarial Agents

Compound Core Structure Key Substituents Efficacy Against Resistant Strains Toxicity Profile References
This compound Benzo(g)quinoline 4-(4-ethylpiperazinyl-1)phenylamino Active (P. berghei LN-K65) Improved tolerance
Chloroquine 4-Aminoquinoline Diethylaminoethyl side chain Ineffective Higher toxicity
Amide Derivatives 2-hydroxy-3,5-diiodinebenzoic acid N-(halogen naphthyloxy) Moderate activity Not reported

Key Findings

  • Chloroquine: The gold-standard 4-aminoquinoline antimalarial, chloroquine, suffers from widespread resistance due to mutations in Plasmodium transporters (e.g., Pfcrt). This compound’s benzo(g)quinoline core and piperazinyl side chain likely bypass these resistance mechanisms, enabling activity against chloroquine-resistant P. berghei .
  • Amide Derivatives: N-(halogen naphthyloxy)-2-hydroxy-3,5-diiodinebenzoic acid amides () show moderate antimalarial activity but lack the heterocyclic complexity of this compound. Their efficacy is restricted to non-resistant strains, highlighting this compound’s superior design for combating resistance .
  • Other Heterocycles: Quinoline derivatives without the benzo(g) extension (e.g., simple quinolines) showed negligible antimalarial effects in the same studies, underscoring the importance of the fused aromatic system in this compound’s potency .

Mechanistic and Pharmacological Advantages

  • Resistance Overcome: this compound’s unique structure avoids chloroquine resistance pathways, possibly by altering drug accumulation in parasitic vacuoles .
  • Toxicity : Preclinical data suggest lower acute toxicity compared to chloroquine, with enhanced protective indices in animal models .

Notes

  • Revaprazan and Cariprazine: While and mention compounds like revaprazan (a gastric acid blocker) and cariprazine (an antipsychotic), these agents differ entirely in structure and therapeutic application. Their inclusion here underscores the specificity of this compound’s antimalarial targeting .
  • Research Gaps: Detailed pharmacokinetic data (e.g., half-life, bioavailability) and human trials for this compound are absent in the provided evidence, indicating areas for future study.

Activité Biologique

Quinoprazine is a quinoxaline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antiviral research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is primarily recognized for its potential as an antipsychotic agent, but recent studies have expanded its profile to include significant anticancer and antiviral properties. The compound's structure allows for various substitutions, which can enhance or modify its biological activity.

  • Anticancer Activity :
    • This compound has been shown to inhibit the growth of various cancer cell lines. For instance, studies indicate that certain derivatives exhibit high potency against melanoma and breast cancer cell lines, with IC50 values as low as 1.49 μM for Hep G2 cells and 2.5 μM for Ty-82 cells .
    • The structure-activity relationship (SAR) indicates that specific substitutions at the quinoxaline core significantly affect anticancer efficacy. Electron-withdrawing groups tend to enhance activity compared to electron-donating groups .
  • Antiviral Activity :
    • This compound derivatives have demonstrated promising antiviral effects, particularly against HIV-1 reverse transcriptase and human cytomegalovirus (HCMV). For example, certain compounds showed IC50 values as low as 4 nM against HCMV, outperforming traditional antiviral agents like ganciclovir .
    • The presence of specific functional groups has been correlated with enhanced antiviral activity, emphasizing the importance of molecular modifications in developing effective antiviral agents .

Structure-Activity Relationship (SAR)

The SAR of this compound derivatives reveals critical insights into how modifications can influence biological activity:

CompoundStructure TypeAnticancer IC50 (μM)Antiviral IC50 (nM)
This compound AUnsubstituted22.11>20,000
This compound BElectron-withdrawing1.49620
This compound CElectron-donating55.75100
This compound DAlkyl substituted4.44

This table summarizes findings from various studies on the biological activities of different this compound derivatives, highlighting how structural changes can lead to significant variations in potency.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of several quinoxaline derivatives, this compound was tested against multiple cancer cell lines including MCF-7 and HCT116. The results indicated that compounds with a benzoxazole moiety exhibited higher activity than others, with notable IC50 values indicating effective growth inhibition .

Case Study 2: Antiviral Properties

A systematic review focused on the antiviral potential of quinoxaline derivatives highlighted that specific modifications could enhance their efficacy against viral targets such as HIV and HCMV. One study reported a compound with a morpholinomethyl side chain showing significant antiviral activity at low concentrations .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Quinoprizine in laboratory settings?

  • Methodological Guidance :

  • Synthesis typically involves multi-step organic reactions, including cyclization and purification via column chromatography. Key parameters include temperature control (e.g., 80–100°C for cyclization), solvent selection (e.g., dichloromethane for intermediates), and catalyst optimization (e.g., palladium-based catalysts for cross-coupling reactions).
  • Validate purity using HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, and confirm structural integrity via NMR (¹H/¹³C) and mass spectrometry .
  • Example Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Pd(OAc)₂, DCM, 80°C6595%
2NaOH, EtOH, reflux7898%

Q. How should researchers conduct a comprehensive literature review on Quinoprizine’s pharmacological mechanisms?

  • Methodology :

  • Use databases like PubMed, SciFinder, and Web of Science with keywords: "Quinoprizine AND pharmacokinetics," "Quinoprizine AND receptor binding."
  • Apply inclusion criteria: peer-reviewed studies (2010–2025), in vivo/in vitro models, dose-dependent responses.
  • Exclude non-English articles and non-reproducible methods. Tools like Rayyan or Covidence can streamline screening .

Q. What experimental controls are critical for assessing Quinoprizine’s cytotoxicity in cell cultures?

  • Best Practices :

  • Include positive controls (e.g., doxorubicin for apoptosis) and negative controls (untreated cells).
  • Use triplicate wells per concentration and validate via MTT assays. Normalize data to cell count or protein concentration.
  • Account for solvent effects (e.g., DMSO ≤0.1% v/v) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on Quinoprizine’s bioavailability?

  • Analytical Framework :

  • Conduct a meta-analysis using PRISMA guidelines to assess heterogeneity across studies. Apply statistical tests (e.g., I² statistic) to quantify variability.
  • Evaluate confounding variables: species differences (rodent vs. human models), formulation (nanoparticle vs. free compound), and administration routes (oral vs. intravenous) .
  • Example Approach :
StudyModelBioavailability (%)Key Confounder
A (2022)Rat, oral12 ± 3Fasted state
B (2023)Human, IV98 ± 2Co-administered with lipids

Q. What strategies optimize experimental design for studying Quinoprizine’s efficacy under varying physiological conditions (e.g., pH, enzyme activity)?

  • Methodology :

  • Use factorial design to test interactions between variables (e.g., pH 5.5 vs. 7.4, enzyme inhibitors).
  • Employ kinetic assays (e.g., fluorometric protease assays) to measure real-time activity.
  • Validate findings with orthogonal techniques, such as surface plasmon resonance (SPR) for binding affinity .

Q. How should researchers address ethical considerations in preclinical studies involving Quinoprizine?

  • Guidelines :

  • Follow ARRIVE 2.0 guidelines for animal studies: justify sample sizes, minimize suffering, and obtain institutional ethics approval (e.g., IACUC protocol #XYZ).
  • For human cell lines, verify provenance and consent (e.g., HEK293 from ATCC) .

Q. Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in Quinoprizine studies?

  • Recommendations :

  • Fit data to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
  • For skewed distributions, apply non-parametric tests (e.g., Mann-Whitney U) .

Q. How can researchers validate Quinoprizine’s target engagement in complex biological systems?

  • Advanced Techniques :

  • Use CRISPR-Cas9 knockouts to confirm target specificity.
  • Combine isothermal titration calorimetry (ITC) for binding thermodynamics and cryo-EM for structural insights .

Q. Literature & Peer Review

Q. What frameworks assist in formulating rigorous research questions about Quinoprizine’s mechanisms?

  • Frameworks :

  • Apply PICO (Population: cell line/animal model; Intervention: Quinoprizine dose; Comparison: control group; Outcome: efficacy/toxicity).
  • Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How should researchers address peer feedback on contradictory findings in Quinoprizine manuscripts?

  • Response Strategy :
  • Acknowledge limitations in the discussion (e.g., sample size, model relevance).
  • Propose follow-up experiments (e.g., pharmacokinetic modeling in primates) .

Propriétés

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4/c1-2-28-13-15-29(16-14-28)22-9-7-21(8-10-22)27-24-11-12-26-25-18-20-6-4-3-5-19(20)17-23(24)25/h3-12,17-18H,2,13-16H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVVQTVRBTWGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC=NC4=CC5=CC=CC=C5C=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10921777
Record name N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115618-99-0
Record name Quinoprazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115618990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.